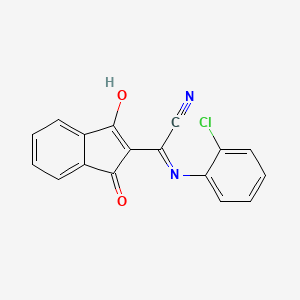
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile, also known as 2-chloro-N-(2-oxoindan-3-ylidene)aniline, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of synthetic processes, including the synthesis of heterocyclic compounds. Its unique properties also make it a useful tool in biochemical and physiological research.
Applications De Recherche Scientifique
Chemical Structure and Reactivity
The compound 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile, related to 2-methyl1,3-dioxoindan-2-yl structures, exhibits notable chemical reactivity due to its unique structural features. The 1,3-dioxoindan moiety, with its conjugated system, allows for various chemical transformations, making it a versatile intermediate in organic synthesis. Studies highlight its reactivity in forming heterocyclic compounds and its role in catalysis, emphasizing its potential in synthesizing biologically active molecules (Oezbey et al., 1993).
Synthesis of Heterocyclic Compounds
The compound's framework facilitates the synthesis of diverse heterocyclic structures, which are crucial in pharmaceutical chemistry. Research illustrates its utility in creating benzoxazole derivatives, showcasing its application in developing compounds with expected biological activities (Abdelhamid et al., 2008). Such synthetic versatility underscores its importance in drug discovery and development.
Cyanation Reagents
As a dicyanomethylene compound, it serves as a cyanation reagent, adding cyanide groups to various molecular scaffolds. This reactivity is essential for introducing nitrile functionalities, which are pivotal in organic synthesis and pharmaceuticals (Döpp et al., 2002). The ability to act on diverse substrates through hydride abstraction followed by cyanide addition expands its utility in synthetic chemistry.
Corrosion Inhibition Studies
The structural analogs of this compound, particularly those with chlorophenyl groups, have been investigated for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations have been employed to understand their interaction with metal surfaces, providing insights into their potential as corrosion inhibitors (Kaya et al., 2016). Such studies are crucial for developing new materials with enhanced resistance to corrosion.
Novel Redox Properties
Compounds structurally related to 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile, such as bis(1,3-dithiol-2-ylidene)-substituted derivatives, exhibit unique redox properties. Their electron-donating ability and broad absorption in the near-infrared region highlight their potential in photovoltaic applications and materials science (Wang et al., 2019).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKULMAAFRXVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=CC=C3Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

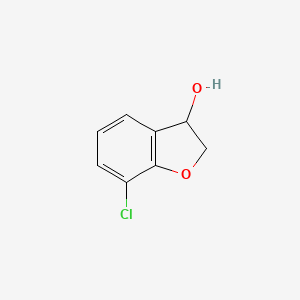
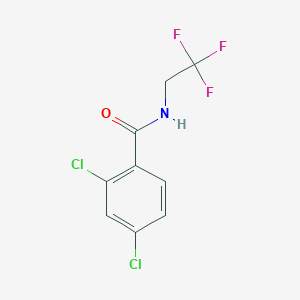
![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731403.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2731404.png)
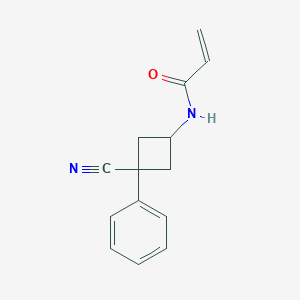
![Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate](/img/structure/B2731407.png)
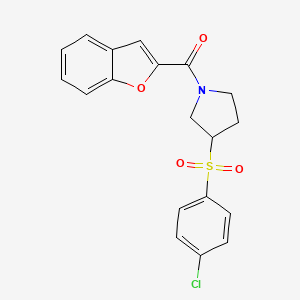
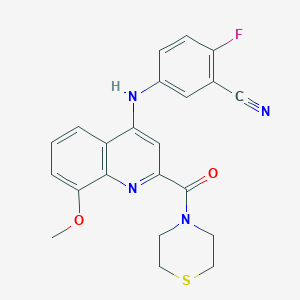
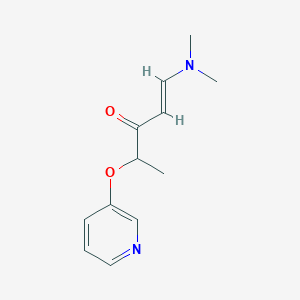
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2731413.png)
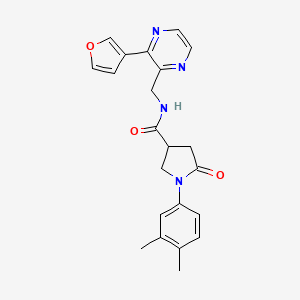
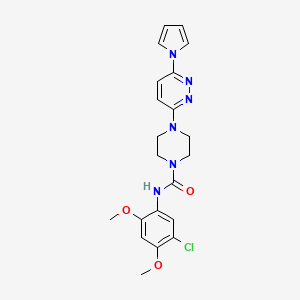
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2731419.png)